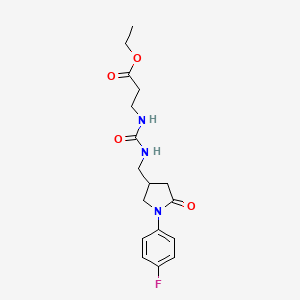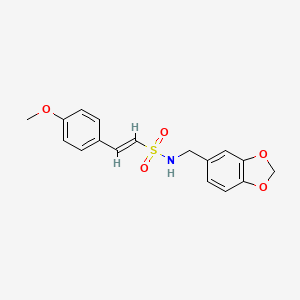
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide, also known as ERB-182, is a novel small molecule that was first synthesized in 2015. ERB-182 is a member of the benzodioxole class of compounds and has been shown to possess a wide range of biological and pharmacological activities. ERB-182 has been studied for its potential applications in the fields of cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Photodynamic Therapy Applications
- The compound has been studied for its potential in photodynamic therapy, particularly for treating cancer. A study on zinc phthalocyanine substituted with similar benzenesulfonamide derivative groups highlighted its efficacy in producing singlet oxygen, a crucial element in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
- Research has been conducted on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including those with a methoxyphenyl group, demonstrating potential antiproliferative activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer research (Motavallizadeh et al., 2014).
Endothelin Receptor Antagonism
- The chemical structure is similar to compounds that have been investigated for their role as endothelin receptor antagonists. These compounds are significant in treating diseases like hypertension and diabetic kidney disease, as seen in a study involving ETA and ETB receptor antagonists (Saleh, Pollock, & Pollock, 2011).
Anticancer Agent Development
- Similar compounds, particularly those with benzenesulfonamide derivatives, have been synthesized and evaluated as potent anticancer agents, indicating the potential use of (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide in this field. These compounds showed effectiveness against cancer cell lines and drug-resistant cell lines, suggesting a broad spectrum of therapeutic applications (Reddy et al., 2013).
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-15-5-2-13(3-6-15)8-9-24(19,20)18-11-14-4-7-16-17(10-14)23-12-22-16/h2-10,18H,11-12H2,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCHZYDQXOPFT-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)
![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)

![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)

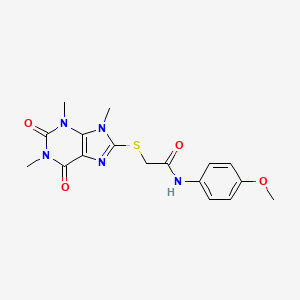
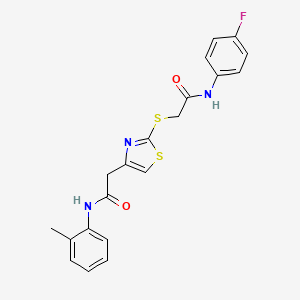

![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)
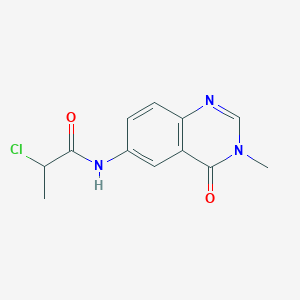
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)

